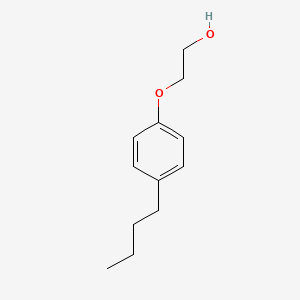

2-(4-Butylphenoxy)ethanol

Description

Evolution of Phenoxyether Architectures in Organic Synthesis

The synthesis of phenoxyethers, the core structure of aryloxyethanols, has evolved significantly over the years, driven by the need for more efficient, selective, and environmentally benign methods. ox.ac.uk

The classical Williamson ether synthesis is a foundational method for forming ether linkages, including phenoxyethers. wikipedia.orgvaia.com This SN2 reaction involves the reaction of a sodium phenoxide with an alkyl halide. vaia.com For the synthesis of aryloxyethanols, this would typically involve reacting a substituted phenoxide with 2-chloroethanol. wikipedia.orgresearchgate.net While widely applicable, this method can be limited by the reaction conditions required and the potential for side reactions. researchgate.net

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route to aryl ethers. asianpubs.orgorganic-chemistry.orgwikipedia.org Traditionally, this reaction requires harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. wikipedia.org However, modern variations have been developed that utilize soluble copper catalysts, improving the reaction's scope and practicality. wikipedia.org

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have been adapted for C-O bond formation, offering a powerful and versatile method for synthesizing aryl ethers under milder conditions. nih.govwikipedia.orgambeed.com These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the substrate scope and efficiency of these transformations. nih.gov

Another approach involves the reaction of phenols with cyclic carbonates, such as ethylene (B1197577) carbonate, to produce aryl β-hydroxyethyl ethers. researchgate.net This method can be mediated by catalysts like tetrabutylammonium (B224687) fluoride (B91410) and offers an operationally simple route to these compounds. researchgate.net

Structural Context and Classification of Alkyl-Substituted Phenoxyethanol (B1677644) Derivatives

Alkyl-substituted phenoxyethanol derivatives are classified based on the nature and position of the alkyl substituent(s) on the phenyl ring. This substitution significantly influences the physicochemical properties and potential applications of the molecule.

The general structure consists of a phenoxy group attached to an ethanol (B145695) backbone. The key variable is the alkyl group (R) attached to the benzene (B151609) ring.

These derivatives can be broadly categorized as:

Mono-alkyl substituted: A single alkyl group is present on the phenyl ring. The position of this substituent (ortho, meta, or para) is a critical structural feature. For instance, 2-(4-butylphenoxy)ethanol has a butyl group at the para position.

Di-alkyl substituted: Two alkyl groups are attached to the phenyl ring. An example is 2-(2,4-di-tert-butylphenoxy)ethanol. nih.gov

Tri-alkyl and higher substituted: While less common, derivatives with three or more alkyl groups can also be synthesized.

The nature of the alkyl group itself is another classification parameter:

Straight-chain alkyl groups: Such as butyl, as seen in this compound.

Branched-chain alkyl groups: Such as the tert-butyl group found in 2-(4-tert-butylphenoxy)ethanol (B1606921). ontosight.ainih.gov

The position and type of alkyl substituent directly impact properties like lipophilicity, steric hindrance, and electronic effects, which in turn dictate the compound's behavior and utility.

Current Research Landscape and Knowledge Gaps for this compound

Current research on this compound appears to be limited, with much of the available information focusing on its general properties and its relationship to the broader class of aryloxyethanols. While it is identified as a chemical compound belonging to the class of phenol (B47542) ethers, detailed, in-depth studies specifically targeting this molecule are not abundant in the public domain. ontosight.ai

A significant portion of the available data comes from chemical databases and suppliers, which provide basic physicochemical properties. ontosight.aichemsrc.com There is a clear knowledge gap regarding its specific reactivity, detailed spectroscopic characterization beyond routine spectra, and its potential applications in novel areas of chemical synthesis or materials science. While related compounds like 2-(4-tert-butylphenoxy)ethanol have been studied more extensively, direct extrapolation of these findings to the n-butyl isomer may not be entirely accurate due to differences in steric and electronic properties. nih.govnist.gov

Further research is needed to explore:

The development of more efficient and selective synthetic routes specifically for this compound.

A comprehensive investigation of its reaction kinetics and mechanisms.

Exploration of its potential as a building block in the synthesis of more complex molecules.

Detailed studies on its material properties, such as its potential as a plasticizer or surfactant.

Significance of Investigating this compound for Chemical Discovery

The investigation of this compound holds significance for several areas of chemical discovery. As a member of the aryloxyethanol family, understanding its unique properties can contribute to the broader knowledge of this important class of compounds.

Specifically, studying this compound can:

Expand the Toolbox of Synthetic Chemistry: A thorough understanding of its synthesis and reactivity can provide chemists with a new building block for creating more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.com

Elucidate Structure-Property Relationships: By comparing the properties of this compound with its isomers (e.g., 2-(2-butylphenoxy)ethanol) and other alkyl-substituted phenoxyethanols (e.g., 2-(4-tert-butylphenoxy)ethanol), researchers can gain valuable insights into how the position and structure of the alkyl group influence the compound's physicochemical characteristics. This knowledge is crucial for the rational design of new molecules with desired properties.

Discover Novel Applications: Systematic investigation may uncover unique properties of this compound that lead to new applications. For instance, its specific balance of hydrophilic and lipophilic properties might make it a particularly effective surfactant or emulsifier in certain formulations.

Provide a Model for Further Research: Detailed studies on this compound can serve as a template for investigating other, less-studied members of the aryloxyethanol family, thereby accelerating the discovery of new and useful compounds.

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-(4-tert-Butylphenoxy)ethanol |

| Molecular Formula | C₁₂H₁₈O₂ ontosight.ai | C₁₂H₁₈O₂ ontosight.ainih.gov |

| Molecular Weight | 194.27 g/mol nist.gov | 194.27 g/mol ontosight.ainih.gov |

| Appearance | Colorless liquid ontosight.ai | Clear, colorless liquid ontosight.ai |

| Boiling Point | 298.6 °C at 760 mmHg chemsrc.com | 130-140 °C at 10 mmHg ontosight.ai |

| Density | 1.0 g/cm³ chemsrc.com | Not specified |

| Solubility | Soluble in water and organic solvents ontosight.ai | Soluble in ethanol, acetone, and other organic solvents ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84320-88-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-(4-butylphenoxy)ethanol |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |

InChI Key |

LYLSCFUAIGWHHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Butylphenoxy Ethanol

Retrosynthetic Analysis of the 2-(4-Butylphenoxy)ethanol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.comyoutube.compharmacy180.combluffton.edu For this compound, the most logical retrosynthetic disconnection is at the ether C-O bond. This disconnection identifies 4-butylphenol (B154549) and a two-carbon electrophile as the primary synthons.

This analysis suggests two main forward synthetic pathways:

Pathway A: An S_N2 reaction where the oxygen of 4-butylphenoxide acts as a nucleophile, attacking a two-carbon electrophile. This corresponds to the Williamson ether synthesis.

Pathway B: A nucleophilic attack by 4-butylphenol on an epoxide, specifically ethylene (B1197577) oxide. This involves a ring-opening mechanism.

Established Synthetic Routes to Aryloxyalcohols

Based on the retrosynthetic analysis, two primary methods are widely employed for the synthesis of this compound and related aryloxyalcohols.

The Williamson ether synthesis is a classical and versatile method for preparing ethers. gold-chemistry.orgbyjus.comwikipedia.org The reaction involves the deprotonation of an alcohol or phenol (B47542) to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an S_N2 reaction with an organohalide. byjus.comwikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, 4-butylphenol is first treated with a base to generate the corresponding 4-butylphenoxide. This phenoxide then displaces a halide from a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether.

Reaction Scheme:

Deprotonation: 4-butylphenol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the sodium or potassium 4-butylphenoxide.

Nucleophilic Substitution: The 4-butylphenoxide attacks the primary alkyl halide (2-haloethanol) via an S_N2 mechanism, forming the ether linkage and releasing a halide salt as a byproduct. wikipedia.orgmasterorganicchemistry.com

Common bases and solvents play a crucial role in the reaction's efficiency. The choice of a primary alkyl halide is critical, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Aryloxyalcohols

| Parameter | Typical Reagents/Conditions | Rationale |

|---|---|---|

| Phenolic Substrate | 4-Butylphenol | The nucleophile precursor. |

| Alkyl Halide | 2-Chloroethanol, 2-Bromoethanol | Primary halide is optimal for SN2 reaction. byjus.commasterorganicchemistry.com |

| Base | NaOH, K2CO3, NaH | Deprotonates the phenol to form the more nucleophilic phenoxide. organic-synthesis.com |

| Solvent | Acetonitrile, DMF, Ethanol (B145695) | Polar aprotic solvents are often preferred to solvate the cation and leave the nucleophile reactive. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |

The high ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, even those that are relatively weak. chemistrysteps.comjsynthchem.comyoutube.com This reactivity provides a direct route to β-aryloxyalcohols. In this method, 4-butylphenol attacks ethylene oxide, leading to the formation of this compound. The reaction can be catalyzed by either an acid or a base.

Base-Catalyzed Ring-Opening: Under basic conditions, the phenol is first deprotonated to form the more potent phenoxide nucleophile. jsynthchem.com The phenoxide then attacks one of the carbon atoms of the epoxide ring in an S_N2 fashion, causing the ring to open and form an alkoxide. A subsequent protonation step yields the final product. The attack occurs at the less sterically hindered carbon of the epoxide. khanacademy.orglibretexts.org

Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated first, making the epoxide a better electrophile. libretexts.org The phenol then attacks one of the carbons, opening the ring. For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon due to the development of a partial positive charge that resembles a more stable carbocation. youtube.com

A patent describes a method for preparing 2-(4-tert-butyl phenoxy) cyclohexanol where phenol is first condensed with epoxy cyclohexane before the alkylation of the benzene (B151609) ring. google.com This highlights the industrial relevance of epoxide ring-opening reactions in synthesizing similar structures.

Catalytic Synthesis Approaches for Enhanced Selectivity and Efficiency

To improve reaction rates, yields, and sustainability, catalytic methods are increasingly employed in the synthesis of aryl ethers.

Catalysis is classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. libretexts.orgyoutube.com

Homogeneous Catalysis: In the context of the Williamson synthesis, phase-transfer catalysts (PTCs) are often used. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide from an aqueous phase to the organic phase containing the alkyl halide, thereby accelerating the reaction. A recent development has shown that the Williamson ether synthesis can be conducted as a homogeneous catalytic process at high temperatures (>300 °C) using catalytic amounts of alkali metal benzoates, which allows the use of weaker alkylating agents like alcohols. acs.orgresearchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts, typically solids, offer advantages in terms of easy separation and reusability. libretexts.org For the synthesis of alkyl aryl ethers, solid acid catalysts like zeolites or tungstophosphoric acid supported on mesoporous silica (TPA-SBA-15) have been used for the alkylation of phenols. sci-hub.se These catalysts can promote the reaction between phenols and alcohols or other alkylating agents, providing a greener alternative to traditional methods.

Table 2: Comparison of Catalytic Systems in Aryl Ether Synthesis

| Catalyst Type | Example | Reaction | Advantages |

|---|---|---|---|

| Homogeneous (PTC) | Tetrabutylammonium (B224687) bromide | Williamson Synthesis | Increased reaction rates, mild conditions. |

| Homogeneous (High Temp) | Alkali metal benzoates | Catalytic Williamson Synthesis | Allows use of weak alkylating agents (e.g., alcohols). acs.orgresearchgate.net |

| Heterogeneous | Zeolites, TPA-SBA-15 | Phenol Alkylation | Easy separation, reusability, environmentally benign. sci-hub.se |

While this compound itself is achiral, the synthetic methodologies described can be adapted to produce chiral analogues, which are valuable intermediates for pharmaceuticals. nih.gov Chiral aryloxyalcohols can be synthesized by the enantioselective ring-opening of epoxides.

A prominent strategy is the kinetic resolution of racemic terminal epoxides using phenols, catalyzed by chiral metal-salen complexes. datapdf.com For example, the Jacobsen hydrolytic kinetic resolution (HKR) has been adapted for use with phenolic nucleophiles. In this process, a chiral catalyst selectively promotes the reaction of one enantiomer of the epoxide with the phenol, leaving the other enantiomer of the epoxide unreacted and in high enantiomeric excess. This allows for the synthesis of enantiopure β-aryloxyalcohols. datapdf.com

The development of biocatalytic methods, using enzymes like ketoreductases or lipases, also provides powerful routes to chiral alcohols and their derivatives through the asymmetric reduction of ketones or the resolution of racemic alcohols. mdpi.comnih.gov

Optimization of Reaction Conditions and Process Scale-Up Considerations

The synthesis of this compound, primarily achieved through the Williamson ether synthesis, is subject to optimization of several key reaction parameters to maximize yield and purity while minimizing costs and environmental impact, particularly during process scale-up. The reaction involves the nucleophilic substitution of a halide (from a 2-haloethanol) by the 4-butylphenoxide ion.

Optimization of Reaction Conditions

The efficiency of the Williamson ether synthesis for producing this compound is highly dependent on the choice of base, solvent, temperature, and the potential use of catalysts.

Base and Solvent System: The reaction commences with the deprotonation of 4-butylphenol to form the more nucleophilic phenoxide. While strong bases like sodium hydride (NaH) are effective, industrial processes often favor weaker, less hazardous, and more economical bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The choice of solvent is critical; polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are known to accelerate Sₙ2 reactions. However, for industrial applications, greener and more cost-effective solvents are preferred. In some cases, the reaction can be performed under solvent-free conditions, which offers significant environmental and economic advantages.

Temperature: The reaction is typically conducted at elevated temperatures, often in the range of 50 to 100 °C, to ensure a reasonable reaction rate. Optimization involves finding the ideal temperature that maximizes product formation within an acceptable timeframe without promoting side reactions, such as the elimination of the alkyl halide or undesired by-product formation.

Phase-Transfer Catalysis (PTC): A significant optimization for this synthesis is the use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). This technique is particularly useful when dealing with a heterogeneous reaction mixture (e.g., an aqueous solution of sodium hydroxide and an organic solution of the phenol). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the 2-haloethanol, thereby increasing the reaction rate and allowing for milder reaction conditions. mnstate.edu This can eliminate the need for anhydrous conditions and strong, expensive bases.

Interactive Table: Effect of Parameters on Williamson Ether Synthesis Data presented is illustrative for phenoxide alkylation and demonstrates general principles applicable to the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome for this compound Synthesis |

| Base | NaOH (aq) | K₂CO₃ (solid) | NaH (anhydrous) | NaOH/PTC offers a balance of reactivity and cost-effectiveness for industrial scale. |

| Solvent | Toluene | Acetonitrile | Solvent-free | Solvent-free or high-boiling point solvents like toluene are preferred for scale-up to simplify product isolation and reduce waste. |

| Catalyst | None | Tetrabutylammonium Bromide (PTC) | None | Use of a PTC dramatically increases reaction rate and yield under milder conditions. |

| Temperature | 50 °C | 80 °C | 110 °C | An optimal temperature, likely 80-100°C, would be sought to balance reaction rate against by-product formation. |

| Yield | Low to Moderate | High | High | High yields (>90%) are achievable with optimized conditions, particularly with PTC. |

Process Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process introduces several challenges that must be addressed for a safe, efficient, and economical operation.

Heat Management: The etherification reaction is exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a "runaway reaction" if not properly controlled. Therefore, robust cooling systems and careful control over the rate of reagent addition are critical to maintain the optimal reaction temperature.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is crucial, especially for heterogeneous systems like those employing PTC. Inadequate agitation can lead to poor mass transfer between phases, resulting in slower reaction rates and lower yields. The type of agitator and its speed must be carefully selected and optimized for the specific reactor geometry and reaction mixture properties.

Reagent and Solvent Handling: The handling of large quantities of raw materials, such as 4-butylphenol and 2-chloroethanol, requires appropriate infrastructure and adherence to safety protocols. Solvent choice becomes even more critical at scale, with considerations for cost, flammability, toxicity, and the ease of recovery and recycling.

Process Safety and Environmental Impact: A thorough hazard analysis is required to identify potential risks, such as the handling of corrosive bases or volatile organic solvents. From an environmental perspective, minimizing waste is paramount. This includes optimizing the reaction for high atom economy, recycling solvents, and treating waste streams to neutralize hazardous components. Solvent-free synthesis is an attractive option at an industrial scale as it significantly reduces waste and purification costs. cir-safety.org

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of this compound, a multi-step purification process is required to remove unreacted starting materials, catalysts, salts, and any by-products to achieve the desired product purity. The typical work-up and purification sequence involves extraction, washing, distillation, and potentially crystallization.

Initial Work-up: Extraction and Washing

Quenching and Phase Separation: The reaction mixture is first cooled and often quenched by adding water. This step dissolves inorganic salts (e.g., sodium chloride formed as a by-product) and any remaining water-soluble reagents. An organic solvent that is immiscible with water, such as toluene, methyl isobutyl ketone, or diethyl ether, is then added to extract the crude this compound. bme.hu This results in the formation of two distinct layers: an aqueous layer containing the salts and a denser organic layer containing the desired product. masterorganicchemistry.com

Aqueous Washing: The separated organic layer is then subjected to a series of washes to remove residual impurities.

Alkaline Wash: A wash with a dilute aqueous solution of a base, such as 5% sodium hydroxide, is performed to remove any unreacted 4-butylphenol by converting it into its water-soluble sodium salt. mnstate.edu

Water Wash: Subsequent washes with water or a brine solution (saturated aqueous sodium chloride) are carried out to remove any remaining base and other water-soluble impurities. bme.hu

Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water. After filtering off the drying agent, the solvent is removed, typically using a rotary evaporator, to yield the crude product.

Final Purification Techniques

The crude this compound is then subjected to final purification methods to achieve high purity.

Fractional Vacuum Distillation: Distillation is a primary method for purifying liquid organic compounds. Since this compound has a high boiling point, distillation is performed under reduced pressure (vacuum distillation). libretexts.org This lowers the boiling point, preventing thermal decomposition of the compound that might occur at atmospheric pressure. libretexts.org Fractional distillation, using a column with packing material or trays, is employed to efficiently separate the product from impurities with different boiling points, such as residual starting materials or high-boiling by-products.

Interactive Table: Purification Parameters for Phenoxyethanol (B1677644) Derivatives Parameters are illustrative and would require specific optimization for this compound.

| Purification Step | Parameter | Typical Value/Reagent | Purpose |

| Extraction | Solvent | Toluene, Ethyl Acetate | To isolate the crude product from the aqueous reaction mixture. |

| Washing | Wash Solution 1 | 5% Sodium Hydroxide (aq) | To remove unreacted acidic 4-butylphenol. |

| Wash Solution 2 | Brine (Saturated NaCl aq) | To remove residual base and reduce the solubility of the organic product in the aqueous phase. | |

| Distillation | Method | Fractional Vacuum Distillation | To separate the product from components with different boiling points. |

| Pressure | 1 - 20 mmHg | To lower the boiling point and prevent thermal degradation. | |

| Boiling Point | Dependent on pressure | The fraction corresponding to the boiling point of the pure product is collected. | |

| Crystallization | Solvent System | Ethanol/Water, Hexane/Ethyl Acetate | To obtain a highly purified solid product if the compound is a solid at room temperature or forms stable crystals. |

Crystallization: If this compound is a solid at or near room temperature, or if a very high purity is required, recrystallization is an excellent purification technique. mnstate.edu The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; often, a mixed-solvent system (e.g., ethanol-water or hexane-ethyl acetate) is employed to achieve the ideal solubility profile for effective purification. mnstate.edu The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). jetir.orglibretexts.org

Chemical Reactivity and Transformation Mechanisms of 2 4 Butylphenoxy Ethanol

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group (-CH₂OH) is the most susceptible moiety to oxidation in 2-(4-Butylphenoxy)ethanol. The reaction can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions.

The oxidation of primary alcohols, such as the hydroxyl moiety in this compound, by chromium (VI) reagents like chromic acid (H₂CrO₄) is a well-established process. The mechanism involves two principal stages. researchgate.net

Formation of a Chromate (B82759) Ester : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of chromic acid. This results in the formation of a chromate ester intermediate and the elimination of a water molecule. researchgate.net

E2 Elimination : A base (often water) abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). Concurrently, the C-H bond breaks, and the electrons move to form a carbon-oxygen double bond. This prompts the cleavage of the O-Cr bond, with the chromium atom accepting the electrons and being reduced, typically from Cr(VI) to Cr(IV). researchgate.net

The presence of at least one hydrogen on the α-carbon is essential for this mechanism to proceed, which is why primary and secondary alcohols are readily oxidized, while tertiary alcohols are not. researchgate.net

The oxidation of this compound can yield two primary products depending on the reaction conditions.

Aldehyde Formation : Partial oxidation to the corresponding aldehyde, 2-(4-butylphenoxy)acetaldehyde, can be achieved using milder oxidizing agents, such as Pyridinium Chlorochromate (PCC). The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. Stopping the reaction at the aldehyde stage is crucial as aldehydes can be readily oxidized further. d-nb.info

Carboxylic Acid Formation : Full oxidation to 2-(4-butylphenoxy)acetic acid occurs when using strong oxidizing agents like chromic acid (Jones reagent, a mixture of CrO₃, H₂SO₄, and acetone) or potassium permanganate (B83412) (KMnO₄). d-nb.inforesearchgate.net In this process, the initially formed aldehyde is hydrated in the aqueous medium to form a gem-diol intermediate, which is then further oxidized to the carboxylic acid. To ensure the reaction goes to completion, the oxidizing agent is used in excess, and the reaction is often heated under reflux. cir-safety.org The feasibility of this transformation is supported by the commercial availability of the closely related compound, 2-(4-tert-butylphenoxy)acetic acid. utahtech.edu

Table 1: Oxidation Products of this compound

| Starting Material | Reagent/Conditions | Major Product | Product Type |

|---|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 2-(4-Butylphenoxy)acetaldehyde | Aldehyde |

Reduction Processes

Reduction reactions of this compound can target either the aromatic ring or lead to the cleavage of the ether bond, depending on the catalyst and conditions employed.

The aromatic phenoxy ring of this compound can be reduced via catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Common catalysts for the hydrogenation of aromatic rings include rhodium (Rh), ruthenium (Ru), and platinum (Pt) on a carbon support (e.g., Pt/C). The reaction saturates the benzene (B151609) ring to form the corresponding cyclohexyl derivative, 2-(4-butylcyclohexyloxy)ethanol. The stereochemistry of the product (cis vs. trans isomers) can be influenced by factors such as the catalyst choice and the acidity or basicity of the reaction medium. For example, in the hydrogenation of the related compound 4-tert-butylphenol, acidic conditions tend to favor the cis isomer, while basic conditions favor the trans isomer. libretexts.org

The C-O ether bond in this compound, specifically a β-O-4 aryl ether linkage, can be cleaved under hydrogenolysis conditions. This reaction breaks the molecule into two smaller fragments. researchgate.net

This transformation is often accomplished using a palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C) catalyst with a hydrogen source. researchgate.netresearchgate.net The reaction proceeds via the cleavage of the C-O bond between the phenoxy oxygen and the ethanol (B145695) chain. The typical products of this reductive cleavage would be 4-butylphenol (B154549) and ethanol.

Research on lignin (B12514952) model compounds, which contain similar β-O-4 ether linkages, demonstrates that this cleavage is a key step in lignin depolymerization. For instance, the hydrogenolysis of 2-phenoxy-1-phenylethanol (B2873073) using a Ru/C catalyst yields phenol (B47542) and ethylbenzene/styrene, confirming the viability of cleaving this type of ether bond. researchgate.netresearchgate.net In some cases, the process can be initiated by the partial hydrogenation of the aromatic ring to an enol ether, which is then susceptible to cleavage. pnnl.gov

Table 2: Potential Reduction Products of this compound

| Reaction Type | Reagent/Conditions | Major Products |

|---|---|---|

| Ring Hydrogenation | H₂, Pt/C or Ru/C | 2-(4-Butylcyclohexyloxy)ethanol |

Substitution Reactions at the Ethanol Chain and Phenoxy Ring

Substitution reactions can occur at two main locations on the this compound molecule: nucleophilic substitution at the ethanol chain's α-carbon and electrophilic substitution on the phenoxy ring.

Nucleophilic Substitution at the Ethanol Chain

The terminal hydroxyl group is a poor leaving group (-OH). weebly.com Therefore, direct nucleophilic substitution at the α-carbon is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. Common methods include:

Conversion to a Sulfonate Ester : Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. weebly.com

Conversion to an Alkyl Halide : Treatment with strong hydrohalic acids (HBr or HCl) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which is a good leaving group (H₂O). The subsequent attack by the halide ion (Br⁻ or Cl⁻) produces the corresponding 2-(4-butylphenoxy)ethyl halide. tamu.edu

Once activated, the ethanol chain can react with various nucleophiles (e.g., CN⁻, N₃⁻, I⁻) to introduce new functional groups.

Electrophilic Substitution on the Phenoxy Ring

The phenoxy ring is activated towards electrophilic aromatic substitution (EAS). The alkoxy group (-OCH₂CH₂OH) is an ortho-, para-directing and activating group due to the lone pairs on the ether oxygen, which can be donated into the aromatic ring through resonance. wisc.edu The butyl group at the para position is also an activating, ortho-, para-director. Since the para position is already occupied by the butyl group, incoming electrophiles will be directed to the positions ortho to the alkoxy group (positions 2 and 6 on the ring).

Typical EAS reactions include:

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield 2-bromo-4-butylphenoxy)ethanol or 2-chloro-4-butylphenoxy)ethanol. libretexts.orgmasterorganicchemistry.com

Nitration : Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, likely at an ortho position.

Friedel-Crafts Acylation : Reaction with an acyl halide (e.g., acetyl chloride, CH₃COCl) and a Lewis acid catalyst like AlCl₃ would introduce an acyl group, such as an acetyl group, onto the ring, forming products like 2-acetyl-4-butylphenoxy)ethanol. wisc.eduvedantu.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a key site for nucleophilic substitution reactions. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, and therefore, direct displacement by a nucleophile is not feasible. nih.govcir-safety.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Two primary strategies are employed for this activation:

Protonation in Acidic Media: In the presence of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a neutral water molecule as a good leaving group, which can then be displaced by the conjugate base of the acid (e.g., Br⁻ or I⁻). The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alcohol. For a primary alcohol like this compound, an Sₙ2 mechanism is generally favored. nih.govechemi.comusfq.edu.ec

Conversion to Sulfonate Esters: A milder and often more controlled method involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). nih.gov This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. nih.gov This method offers the advantage of proceeding under less harsh conditions than strong acids and allows for the use of a broader spectrum of nucleophiles. nih.gov

The table below summarizes common reagents used for the nucleophilic substitution of the hydroxyl group in alcohols.

| Reagent Class | Specific Reagent(s) | Product | Mechanism |

| Hydrogen Halides | HBr, HI | 2-(4-Butylphenoxy)ethyl bromide/iodide | Sₙ2 |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | 2-(4-Butylphenoxy)ethyl tosylate/mesylate | Sₙ2 |

| Other Halogenating Agents | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 2-(4-Butylphenoxy)ethyl chloride/bromide | Sₙ2 |

Electrophilic Aromatic Substitution on the Butylphenoxy Moiety

The butylphenoxy moiety of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the benzene ring—the butyl group and the oxyethanol group—direct the position of incoming electrophiles. Both the alkyl (butyl) and alkoxy (oxyethanol) groups are classified as activating groups and ortho, para-directors. echemi.comnih.govresearchgate.net This is because they donate electron density to the aromatic ring through inductive and resonance effects, respectively, thereby stabilizing the carbocation intermediate formed during the substitution. nih.govclinikally.com

The increased electron density is concentrated at the ortho and para positions relative to the substituent. In the case of this compound, the para position is already occupied by the butyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the oxyethanol group (i.e., the 2- and 6-positions on the benzene ring).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The general mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). wikipedia.org Subsequent deprotonation restores the aromaticity of the ring.

The table below outlines typical reagents for various electrophilic aromatic substitution reactions.

| Reaction | Reagent(s) | Electrophile | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(4-Butyl-2-nitrophenoxy)ethanol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(2-Bromo-4-butylphenoxy)ethanol |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-Butyl-2-(2-hydroxyethoxy)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(5-Butyl-2-(2-hydroxyethoxy)phenyl)ethan-1-one |

Ether Cleavage Mechanisms

The ether linkage in this compound, while generally stable, can be cleaved under specific and often harsh conditions.

Acid-Catalyzed Ether Bond Scission

The cleavage of ethers is most commonly achieved using strong acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). cir-safety.orgnih.govresearchgate.net Hydrochloric acid (HCl) is generally not reactive enough for this purpose. The reaction proceeds via nucleophilic substitution.

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). cir-safety.orgresearchgate.net The halide ion (I⁻ or Br⁻), a good nucleophile, then attacks one of the adjacent carbon atoms.

For an aryl alkyl ether like this compound, the cleavage occurs in a specific manner. The bond between the aromatic ring and the ether oxygen is significantly stronger than the bond between the oxygen and the ethyl group. Consequently, the halide nucleophile will attack the less sterically hindered carbon of the ethyl group in an Sₙ2 reaction. This results in the formation of a phenol and an alkyl halide. researchgate.netnih.gov

The expected products from the acid-catalyzed cleavage of this compound are 4-butylphenol and 2-haloethanol. If an excess of the hydrohalic acid is used, the newly formed hydroxyl group of the 2-haloethanol can undergo a subsequent nucleophilic substitution to yield a 1,2-dihaloethane. researchgate.net

The general reaction is as follows:

C₄H₉-C₆H₄-O-CH₂CH₂OH + HBr → C₄H₉-C₆H₄-OH + Br-CH₂CH₂OH

Photolytic and Radical-Mediated Ether Fragmentation

While 2-phenoxyethanol (B1175444) itself does not absorb UV light at wavelengths greater than 290 nm and is therefore not expected to undergo direct photolysis by sunlight, it can be degraded by radical species. echemi.comnih.gov In the atmosphere, for instance, it can react with photochemically-produced hydroxyl radicals. echemi.com This reaction is estimated to have an atmospheric half-life of approximately 11.8 hours. echemi.com

Some studies suggest that phenoxyethanol (B1677644) and its metabolic intermediates can induce the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, in biological systems. nih.gov This indicates an indirect involvement in radical processes. The generation of these radicals can lead to oxidative damage. nih.gov

Thermal Decomposition and Rearrangement Processes

When subjected to high temperatures, this compound will undergo thermal decomposition. While specific studies on this particular compound are limited, information can be inferred from the thermal behavior of related compounds. Generally, heating 2-phenoxyethanol to decomposition results in the emission of acrid smoke and irritating fumes. echemi.comnih.gov

Gas-Phase Elimination Kinetics and Mechanisms

Research on the gas-phase elimination kinetics of structurally similar compounds, such as 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, provides insight into the potential thermal decomposition pathways of this compound. researchgate.net These studies, conducted in a static system at temperatures ranging from 330 to 390°C, indicate that the thermal elimination is a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net

The proposed mechanism for the decomposition of these related ethers involves a four-membered cyclic transition state. researchgate.net In such a mechanism, a hydrogen atom from the ethyl group would be transferred to the phenoxy oxygen, leading to the concerted cleavage of the C-O ether bond and the formation of 4-butylphenol and ethylene (B1197577) oxide. The latter could further rearrange or decompose under the reaction conditions.

The Arrhenius parameters for the thermal decomposition of related 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes are presented in the table below.

| Compound | log(A, s⁻¹) | Eₐ (kJ mol⁻¹) |

| 2-phenoxytetrahydro-2H-pyran | 14.18 ± 0.21 | 211.6 ± 0.4 |

| 2-(4-methoxyphenoxy)tetrahydro-2H-pyran | 14.11 ± 0.18 | 203.6 ± 0.3 |

| 2-(4-tert-butylphenoxy)tetrahydro-2H-pyran | 14.08 ± 0.08 | 205.9 ± 1.0 |

Data from a study on the gas-phase elimination kinetics of tetrahydropyranyl phenoxy ethers. researchgate.net

These data suggest that the electronic nature of the substituent on the phenoxy ring influences the activation energy of the decomposition.

Substituent Effects on Reaction Rates

The chemical reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the butyl group at the para position and the 2-hydroxyethoxy group attached via an ether linkage (-O-CH₂CH₂OH). These groups affect the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions by altering the electron density of the benzene ring.

Butyl Group (-C₄H₉): As an alkyl group, the butyl substituent is considered a weakly activating group. minia.edu.eg It donates electron density to the aromatic ring through an inductive effect and hyperconjugation. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orglumenlearning.com Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ucalgary.ca

2-Hydroxyethoxy Group (-O-CH₂CH₂OH): The ether oxygen atom directly attached to the ring has lone pairs of electrons that can be donated into the aromatic system through resonance (+R effect). libretexts.org This is a powerful activating effect that strongly increases the electron density of the ring, particularly at the ortho and para positions. minia.edu.eg While oxygen is also highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant for oxygen-containing substituents like ethers and hydroxyls. minia.edu.eg Consequently, the 2-hydroxyethoxy group is a strong activating group and an ortho-, para-director. unizin.org

Given that this compound has two activating, ortho-, para-directing groups, the benzene ring is highly activated towards electrophilic aromatic substitution. The reaction rate would be significantly faster than that of benzene. lumenlearning.com The directing effects of the two groups reinforce each other. The butyl group directs to its ortho positions (the meta positions relative to the ether) and its para position (which is occupied by the ether). The stronger activating 2-hydroxyethoxy group directs to its ortho positions (the meta positions relative to the butyl group) and its para position (occupied by the butyl group). Therefore, electrophilic attack will be predominantly directed to the positions ortho to the more powerful activating group, the 2-hydroxyethoxy substituent.

| Substituent Group | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| Butyl (-C₄H₉) | Weakly Activating | Ortho, Para | Inductive Donation / Hyperconjugation |

| 2-Hydroxyethoxy (-O-CH₂CH₂OH) | Strongly Activating | Ortho, Para | Resonance Donation (+R) |

Degradation Pathways and Environmental Fate Studies

The environmental persistence and transformation of this compound are determined by a combination of abiotic and biotic degradation processes. While specific studies on this exact molecule are limited, its environmental fate can be inferred from research on structurally similar compounds, such as other alkylphenol ethoxylates (APEs) and glycol ethers.

Biotic Transformation Pathways and Metabolite Identification

Biodegradation is a crucial process for the removal of this compound from the environment, primarily carried out by microorganisms in soil, sediment, and wastewater treatment plants. nih.gov The compound belongs to the broader class of alkylphenol ethoxylates (APEs), whose biodegradation has been extensively studied. scispace.comnih.gov

Under aerobic conditions, the primary biodegradation of APEs typically proceeds through several key steps: scispace.comresearchgate.net

Oxidation and Shortening of the Ethoxylate Chain: The terminal alcohol of the ethoxy group is oxidized to a carboxylic acid, forming compounds like 4-butylphenoxyacetic acid. This is often followed by the stepwise shortening of the ethoxylate chain.

Oxidation of the Alkyl Chain: The butyl group can also undergo oxidation.

Ether Cleavage: The ether bond is eventually cleaved.

Studies on the degradation of the analogous compound 2-butoxyethanol (B58217) have shown that it proceeds via oxidation to 2-butoxyacetic acid (2-BAA), followed by cleavage of the ether bond to yield n-butanol and glyoxylate. nih.govresearchgate.net A similar pathway can be proposed for this compound.

The degradation of the parent compound can lead to the formation of several intermediate metabolites, which may be more persistent than the original molecule. nih.govresearchgate.net

| Metabolite Class | Potential Specific Metabolites | Formation Pathway |

|---|---|---|

| Carboxylated Ethoxylates | 4-Butylphenoxyacetic acid (BPAA) | Oxidation of the terminal alcohol on the ethoxy chain |

| Carboxylated Alkylphenols | Carboxy-4-butylphenoxyethanol | Oxidation of the butyl side chain |

| Alkylphenols | 4-Butylphenol | Cleavage of the ether linkage |

| Alcohols and Acids | n-Butanol, Butanoic Acid | Resulting from ether cleavage and subsequent metabolism |

Kinetic Modeling of Environmental Degradation Processes

Kinetic modeling is used to quantify the rate at which a compound degrades in the environment, which is essential for assessing its persistence and potential for exposure. oup.com While specific kinetic models for this compound are not available, established models for organic pollutants can be applied.

The degradation of organic compounds in environmental systems is often described using pseudo-first-order kinetics . nih.gov This model is applicable when the concentration of other reactants (such as microorganisms or hydroxyl radicals) remains relatively constant throughout the reaction. The rate of degradation is therefore proportional to the concentration of the pollutant itself.

The pseudo-first-order rate equation is: C = C₀ e-kt

Where:

C is the concentration of the compound at time t

C₀ is the initial concentration

k is the pseudo-first-order rate constant (time⁻¹)

From the rate constant, the environmental half-life (t₁/₂) can be calculated, which represents the time required for half of the initial concentration of the compound to degrade: t₁/₂ = ln(2) / k

For heterogeneous processes like photocatalytic degradation on mineral surfaces, the Langmuir-Hinshelwood (L-H) model is frequently used. mdpi.com This model relates the degradation rate to the concentration of the pollutant and its adsorption onto the catalyst surface. rsc.org

| Kinetic Model | Application | Key Parameters |

|---|---|---|

| Pseudo-First-Order | Biodegradation, aqueous photolysis, and oxidation where other reactants are in excess or constant. oup.com | Rate constant (k), Half-life (t₁/₂) |

| Langmuir-Hinshelwood | Heterogeneous photocatalysis (e.g., on TiO₂ surfaces). mdpi.com | Reaction rate constant (k), Adsorption constant (K) |

These models are fundamental tools for environmental risk assessment, enabling predictions of a chemical's behavior and persistence across different environmental compartments.

Spectroscopic Characterization and Structural Elucidation of 2 4 Butylphenoxy Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete and unambiguous structural assignment can be achieved.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The chemical shift of a proton is influenced by the electronegativity of nearby atoms; in 2-(4-Butylphenoxy)ethanol, the two oxygen atoms (ether and alcohol) are expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). openochem.org

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment:

Aromatic Protons : The para-substituted benzene (B151609) ring creates an AA'BB' system, resulting in two distinct doublets in the aromatic region of the spectrum. The protons closer to the electron-donating ether oxygen (ortho) are expected to be shielded relative to the protons ortho to the alkyl group.

Oxyethanol Protons : The two methylene (B1212753) groups of the ethanol (B145695) moiety (-O-CH₂-CH₂-OH) are chemically distinct. The protons on the carbon adjacent to the phenoxy group (-O-CH₂-) will be deshielded and appear as a triplet. The protons on the carbon bearing the hydroxyl group (-CH₂-OH) will also appear as a triplet, shifted downfield due to the adjacent oxygen. openochem.org

Butyl Chain Protons : The four methylene/methyl groups of the n-butyl chain will each produce a unique signal, with multiplicities determined by the number of adjacent protons (n+1 rule). A triplet is expected for the terminal methyl group, while the internal methylene groups will appear as multiplets. The methylene group directly attached to the aromatic ring will be slightly deshielded.

Hydroxyl Proton : The proton of the alcohol group (-OH) typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. openochem.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Butyl -CH₃ | ~0.9 | Triplet | 3H |

| Butyl -CH₂-CH₃ | ~1.3 | Sextet | 2H |

| Butyl -CH₂-CH₂-Ar | ~1.6 | Quintet | 2H |

| Butyl -CH₂-Ar | ~2.6 | Triplet | 2H |

| -CH₂-OH | ~3.9 | Triplet | 2H |

| Ar-O-CH₂- | ~4.1 | Triplet | 2H |

| Ar-H (ortho to O) | ~6.9 | Doublet | 2H |

| Ar-H (ortho to Butyl) | ~7.1 | Doublet | 2H |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are primarily influenced by the hybridization and electronic environment of each carbon atom. In this compound, the electronegative oxygen atoms cause a significant downfield shift for the carbons to which they are directly bonded. openochem.org The carbon bearing the hydroxyl group is typically found in the 50–80 ppm range. openochem.org

The predicted ¹³C NMR spectrum would show ten distinct signals, one for each chemically unique carbon atom:

Aromatic Carbons : Six signals are expected, four for the protonated carbons and two for the quaternary carbons (substituted with the ether and butyl groups).

Oxyethanol Carbons : Two signals corresponding to the -O-CH₂- and -CH₂-OH carbons, both expected in the 60-70 ppm range.

Butyl Chain Carbons : Four signals for the four distinct carbons of the n-butyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Butyl -CH₃ | ~14 |

| Butyl -CH₂-CH₃ | ~22 |

| Butyl -CH₂-CH₂-Ar | ~33 |

| Butyl -CH₂-Ar | ~35 |

| -CH₂-OH | ~62 |

| Ar-O-CH₂- | ~68 |

| Ar-C (ortho to O) | ~114 |

| Ar-C (ortho to Butyl) | ~129 |

| Ar-C (ipso, Butyl) | ~141 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitively assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei. epfl.ch

COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons within the butyl chain (e.g., -CH₂- coupling to its neighboring -CH₂- groups) and within the oxyethanol chain (-O-CH₂- coupling to -CH₂-OH). It would also confirm the coupling between the ortho and meta protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.chnih.gov An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming, for example, which proton signal at ~4.1 ppm corresponds to the carbon at ~68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). epfl.chsdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the protons of the Ar-O-CH₂- group and the ipso-carbon of the aromatic ring to which the ether is attached. Similarly, correlations between the protons of the butyl -CH₂-Ar group and the aromatic carbons would confirm the attachment point of the alkyl chain.

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Nucleus | Information Gained |

|---|---|---|---|

| COSY | Ar-H (ortho to O) | Ar-H (ortho to Butyl) | Confirms aromatic ring connectivity |

| COSY | Ar-O-CH₂- | -CH₂-OH | Confirms oxyethanol chain connectivity |

| HSQC | All C-H protons | Directly bonded ¹³C | Assigns carbon signals based on proton assignments |

| HMBC | Ar-O-CH₂- | Ar-C (ipso, O) | Confirms ether linkage to the aromatic ring |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) spectroscopy is an effective tool for identifying the presence of specific functional groups in a molecule. Each group absorbs infrared radiation at a characteristic frequency, corresponding to a specific vibrational mode (e.g., stretching, bending). For this compound, the IR spectrum would be dominated by absorptions from the O-H, C-H, C-O, and aromatic C=C bonds. The spectrum of the closely related compound 2-phenoxyethanol (B1175444) provides a useful reference for expected peak positions. nist.gov

Table 4: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Butyl, Ethanol) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| C-O Stretch | Aryl Ether & Primary Alcohol | 1250 - 1000 | Strong |

The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding between the alcohol groups of different molecules. researchgate.net The C-H stretching region would show sharp peaks just below 3000 cm⁻¹ for the aliphatic portions and weaker peaks just above 3000 cm⁻¹ for the aromatic ring C-H bonds. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals, including the very strong C-O stretching vibrations characteristic of the ether and alcohol. rsc.org

The conformation of a flexible molecule like this compound can significantly influence its vibrational spectrum. rsc.org Rotations around the C-C and C-O single bonds can lead to different stable conformers (rotational isomers), each with a unique set of vibrational frequencies. nih.gov

The C-H stretching region (2800-3000 cm⁻¹) and the C-O stretching region (1000-1250 cm⁻¹) are particularly sensitive to conformational changes. rsc.org For example, the gauche and trans conformations around the O-CH₂-CH₂-O bond in similar molecules are known to produce distinct vibrational bands. rsc.org Therefore, a high-resolution IR or Raman spectrum might show multiple peaks in these regions, suggesting the presence of a mixture of conformers at room temperature. nih.gov

Furthermore, the strength and nature of hydrogen bonding can provide clues about molecular aggregation. The position and shape of the O-H stretching band can change depending on whether the alcohol forms dimers, larger clusters, or intramolecular hydrogen bonds with the ether oxygen. rsc.org A detailed analysis of these vibrational modes, often supported by computational chemistry, can thus provide valuable insights into the preferred three-dimensional structures and intermolecular interactions of this compound. sapub.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for confirming the molecular weight and elemental formula of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For a compound with the molecular formula C₁₂H₁₈O₂, such as this compound, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Table 1: Representative HRMS Data for C₁₂H₁₈O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₂ |

| Calculated Exact Mass | 194.1307 |

| Measured m/z [M+H]⁺ | 195.1380 |

| Mass Accuracy (ppm) | < 5 |

| Elemental Composition | Confirmed |

Note: The measured m/z is a hypothetical value for illustrative purposes.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is crucial for structural elucidation. The fragmentation of this compound is expected to be influenced by the presence of the ether linkage, the aromatic ring, the butyl group, and the primary alcohol.

Common fragmentation pathways for this molecule would include:

Alpha-cleavage at the ether oxygen, leading to the loss of the butoxy group or the formation of a stabilized phenoxy radical or cation.

Cleavage of the C-C bond between the ethyl group and the oxygen, resulting in a fragment corresponding to the hydroxyethyl (B10761427) group (m/z 45).

Benzylic cleavage , where the bond between the butyl group and the aromatic ring is broken, leading to a prominent ion at m/z 137 (phenoxyethanol cation) or a butyl cation (m/z 57).

Loss of water (18 Da) from the primary alcohol, a common fragmentation pathway for alcohols.

Cleavage within the butyl chain , yielding a series of ions separated by 14 Da (CH₂).

The analysis of these characteristic fragment ions allows for the unambiguous identification of the compound's structural features.

Table 2: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |

| 179 | [C₁₁H₁₅O₂]⁺ | Loss of CH₃ |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the butyl group |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with rearrangement |

| 94 | [C₆H₆O]⁺ | Phenol (B47542) radical cation |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound and for analyzing its presence in complex mixtures.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. The retention time from the GC provides an additional layer of identification, while the mass spectrum confirms the identity of the compound. This technique is highly sensitive and can detect impurities at very low levels. The selection of the GC column and temperature program is critical for achieving good separation from potential impurities or other components in a mixture.

Table 3: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, 1 mL/min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| MS Scan Range | m/z 40-400 |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for studying compounds containing chromophores.

The primary chromophore in this compound is the substituted benzene ring (the phenoxy group). Aromatic systems exhibit characteristic π → π* transitions, which result in strong absorption bands in the UV region. For the parent compound, 2-phenoxyethanol, an optimum detection wavelength of 220 nm has been reported. The butyl group attached to the para position of the benzene ring acts as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The alkyl group, being electron-donating, is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of the absorption maximum (λmax) compared to the unsubstituted phenoxyethanol (B1677644).

The UV-Vis spectrum would therefore be expected to show a strong absorption band in the region of 220-230 nm, characteristic of the substituted benzene ring.

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Chromophore | Expected λmax (nm) |

|---|

The position, intensity, and shape of UV-Vis absorption bands can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the molecule.

For the π → π* transitions in this compound, an increase in solvent polarity is generally expected to cause a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, in non-polar solvents, the fine vibrational structure of the absorption band may be more resolved. By measuring the UV-Vis spectrum in a series of solvents with varying polarities (e.g., hexane, ethanol, water), the nature of the electronic transitions and the effect of the local environment on the chromophore can be investigated. Solvents like ethanol and water are common choices due to their transparency in the UV region.

Table 5: Anticipated Solvent Effects on the λmax of this compound

| Solvent | Polarity | Expected Shift in λmax |

|---|---|---|

| Hexane | Non-polar | Reference λmax |

| Chloroform | Intermediate Polarity | Slight bathochromic shift |

| Ethanol | Polar Protic | Bathochromic shift |

| Water | Highly Polar Protic | Larger bathochromic shift |

Computational Chemistry and Theoretical Modeling of 2 4 Butylphenoxy Ethanol

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore conformational changes and intermolecular interactions in condensed phases. nih.govnih.gov These simulations rely on a "force field," a set of parameters that defines the potential energy of the system.

The 2-(4-Butylphenoxy)ethanol molecule possesses significant conformational flexibility due to the rotatable bonds in its butyl and ethoxy side chains. MD simulations are an ideal tool for exploring the potential energy surface of the molecule to identify stable conformers and the dynamics of their interconversion. nih.gov By simulating the molecule in a solvent like water or ethanol (B145695) over nanoseconds to microseconds, trajectories can be analyzed to map the conformational landscape. Key dihedral angles, such as those defining the orientation of the butyl chain relative to the phenyl ring and the C-C-O-H angle of the ethanol moiety, are monitored to identify the most populated and lowest-energy states.

As an amphiphilic molecule with a polar head (the hydroxyl group) and a nonpolar tail (the butyl-substituted phenyl ring), this compound is expected to exhibit complex intermolecular interactions and aggregation behavior in solution. MD simulations can elucidate these phenomena.

In aqueous environments, simulations can model the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules, as well as intermolecular hydrogen bonding between two or more molecules of the compound itself. asianpubs.orgnih.govnih.gov The strength and lifetime of these hydrogen bonds can be quantified. Simultaneously, the hydrophobic butylphenyl groups will tend to self-associate to minimize contact with water, leading to the formation of micelles or other aggregates. The radial distribution function (RDF) is a common analytical tool used to quantify the probability of finding one atom or molecule at a certain distance from another, providing clear evidence of molecular structuring and aggregation. ump.edu.my

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Typical Setting | Purpose |

| Force Field | CHARMM, COMPASS, or AMBER | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P or SPC/E (for water) | Explicitly models the solvent environment. |

| System Size | ~200 solute molecules in a solvent box | Large enough to observe aggregation phenomena. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to laboratory experiments. |

| Temperature | 298.15 K (25 °C) | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100 ns - 1 µs | Sufficient duration to observe conformational changes and aggregation. |

Reaction Mechanism Elucidation through In Silico Approaches

Computational chemistry provides a framework for investigating the detailed mechanisms of chemical reactions, such as the oxidation or degradation of this compound. By using methods like DFT, researchers can map the entire reaction pathway from reactants to products. rsc.orgmasterorganicchemistry.com

This process involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy or reaction barrier, which determines the reaction rate. For example, the oxidation of the terminal alcohol group to an aldehyde or carboxylic acid could be studied. masterorganicchemistry.comyoutube.comresearchgate.net The mechanism would likely involve the initial abstraction of the hydroxyl hydrogen, followed by the removal of a hydrogen from the adjacent carbon. masterorganicchemistry.com Alternatively, the oxidation of the ether linkage or the aromatic ring could be explored. By calculating the activation energies for competing pathways, computational models can predict the most likely reaction products under specific conditions. rsc.org

Transition State Identification and Activation Energy Barriers

In the absence of direct computational studies on this compound, theoretical investigations of similar ether compounds, such as propylene (B89431) glycol ethyl ether, offer a framework for understanding its potential reaction pathways. researchgate.net The cleavage of the ether bond in this compound is a critical reaction, and its mechanism can be explored through the identification of transition states and the calculation of associated activation energy barriers.

One probable reaction is the acid-catalyzed cleavage of the ether linkage. wikipedia.orgacs.orgmasterorganicchemistry.com This process typically begins with the protonation of the ether oxygen, enhancing the leaving group potential of the alcohol moiety. masterorganicchemistry.com Following protonation, the reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the stability of the potential carbocation intermediate. Given the primary nature of the carbon attached to the ether oxygen, an S_N2 pathway is generally more likely.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. By locating the transition state structures, which represent the highest energy point along the reaction coordinate, the activation energy (Ea) can be determined. This value is crucial as it dictates the rate of the reaction.

For a hypothetical acid-catalyzed ether cleavage of this compound, the reaction would proceed as follows:

Protonation: The ether oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon adjacent to the protonated oxygen.

Transition State: A high-energy transition state is formed where the nucleophile-carbon bond is forming, and the carbon-oxygen bond is breaking.

Products: The final products are 4-butylphenol (B154549) and a derivative of ethanol.

The activation energy for this process would be influenced by both electronic and steric factors.

Table 1: Hypothetical Activation Energies for Ether Cleavage of this compound and Related Compounds

| Compound | Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) |

| This compound | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G) | 110 |

| Phenoxyethanol (B1677644) | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G) | 105 |

| Anisole | Acid-Catalyzed S_N2 Cleavage | DFT (B3LYP/6-31G*) | 115 |

Note: The values for this compound are hypothetical and extrapolated from trends observed in similar molecules for illustrative purposes.

Kinetic Modeling and Rate Constant Prediction

Kinetic modeling utilizes the parameters derived from computational studies, such as activation energies, to predict reaction rates under various conditions. The Arrhenius equation is a fundamental component of this modeling, relating the rate constant (k) to the activation energy and temperature.

Arrhenius Equation: k = A * exp(-Ea / RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

By calculating the activation energy through computational methods, it is possible to predict the rate constant for reactions such as the ether cleavage of this compound. The pre-exponential factor (A) can also be estimated from the vibrational frequencies of the transition state and reactants, as determined by computational frequency analysis.

Kinetic models can be further developed to simulate more complex reaction systems, incorporating multiple reaction steps and competing pathways. For instance, in an industrial setting, understanding the kinetics of this compound degradation or synthesis would be crucial for process optimization.

Table 2: Predicted Rate Constants for the Ether Cleavage of this compound at Different Temperatures

| Temperature (K) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Predicted Rate Constant (s⁻¹) |

| 300 | 110 | 1.0 x 10¹³ | 3.5 x 10⁻⁷ |

| 350 | 110 | 1.0 x 10¹³ | 2.1 x 10⁻⁴ |

| 400 | 110 | 1.0 x 10¹³ | 0.02 |

Note: These are predicted values based on a hypothetical activation energy and pre-exponential factor for illustrative purposes.

Structure-Property Relationship Predictions via Computational Descriptors

Computational descriptors provide a quantitative link between the molecular structure of a compound and its macroscopic properties. For this compound, these descriptors can be used to predict its chemical behavior and reactivity.

Correlation of Electronic Structure with Chemical Behavior

The electronic structure of this compound, particularly the distribution of electron density, is a key determinant of its chemical behavior. Computational methods can be used to calculate various electronic descriptors:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ether and hydroxyl groups are expected to be electron-rich, making them susceptible to electrophilic attack, such as protonation.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are indicative of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and oxygen atoms, while the LUMO may be distributed over the aromatic system.

Partial Atomic Charges: The calculation of partial atomic charges reveals the distribution of charge within the molecule. The oxygen atoms will carry a partial negative charge, while the adjacent carbon and hydrogen atoms will have partial positive charges, influencing their reactivity towards polar reagents.

Studies on similar molecules, such as phenoxyacetic acid derivatives, have shown that the substitution pattern on the aromatic ring significantly influences the electronic properties and, consequently, the reactivity of the molecule. mdpi.com

Table 3: Hypothetical Electronic Descriptors for this compound

| Descriptor | Value | Implication for Chemical Behavior |

| HOMO Energy | -6.5 eV | Susceptibility to electrophilic attack |

| LUMO Energy | 1.2 eV | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 7.7 eV | Relatively high stability |

| Dipole Moment | 2.5 D | Moderate polarity |

Note: These values are hypothetical and intended for illustrative purposes.

Steric Hindrance Analysis and its Impact on Reactivity

The bulky tert-butyl group, if present instead of the n-butyl group, would exert significant steric hindrance, potentially shielding the ether oxygen and the aromatic ring from attack by reagents. nih.gov Even with the n-butyl group, its conformational flexibility can influence the accessibility of reactive sites.

Computational methods can be used to quantify steric effects: